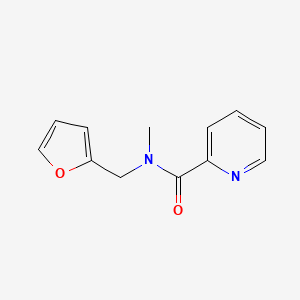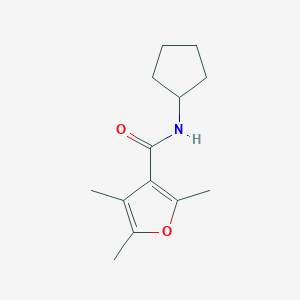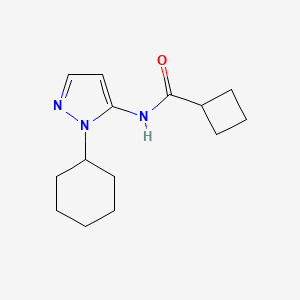
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTE and has a molecular formula of C17H16N4O.
Mécanisme D'action
The mechanism of action of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BTE has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. BTE has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using BTE in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
For the study of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone include further investigation into its anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Researchers may also explore the synthesis of derivatives of BTE to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of BTE may be further elucidated to identify new targets for drug development.
In conclusion, 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of benzotriazole and isoquinoline with ethyl chloroacetate in the presence of a base. The reaction takes place in anhydrous conditions and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.
Applications De Recherche Scientifique
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. BTE has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(12-21-16-8-4-3-7-15(16)18-19-21)20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWGIYFGGXTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)


